molecular formula C10H11NO3 B181044 Methyl 3-(acetylamino)benzoate CAS No. 52189-36-3

Methyl 3-(acetylamino)benzoate

Cat. No. B181044
CAS RN: 52189-36-3
M. Wt: 193.2 g/mol
InChI Key: BMBOHBXLLAKPHP-UHFFFAOYSA-N
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Description

Methyl 3-(acetylamino)benzoate is a cell-permeable compound that targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation . It is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

The synthesis of similar compounds, such as benzamide derivatives, has been achieved starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The nitration of methyl benzoate is an electrophilic aromatic substitution or EAS reaction .


Molecular Structure Analysis

The molecular formula of Methyl 3-(acetylamino)benzoate is C10H11NO3 . Its structure is characterized by a benzene ring connected to an ester functional group .


Chemical Reactions Analysis

Methyl benzoate can undergo reactions such as nitration to form methyl 3-nitrobenzoate and oxidation to form benzoic acids .


Physical And Chemical Properties Analysis

Methyl benzoate, a similar compound, is a colorless liquid at room temperature with a light, sweet scent akin to that of fruits and flowers . It has a boiling point of around 198-199°C, and a density of approximately 1.08 g/cm^3 at 25°C .

Scientific Research Applications

Synthesis of Novel Benzamide Compounds

Methyl 3-acetamidobenzoate is used in the synthesis of novel benzamide compounds. These compounds are synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesized benzamide compounds have been used in various fields such as medical, industrial, biological and potential drug industries .

Antioxidant Activity

The benzamide compounds synthesized using Methyl 3-acetamidobenzoate have shown significant antioxidant activity. They have been found to exhibit total antioxidant, free radical scavenging, and metal chelating activity .

Antibacterial Activity

These benzamide compounds also exhibit antibacterial activity. They have been tested for their in vitro growth inhibitory activity against different bacteria .

Medical Applications

Benzamide compounds synthesized from Methyl 3-acetamidobenzoate have been widely used in medical applications. They have been used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity .

Industrial Applications

Amide compounds, including those synthesized from Methyl 3-acetamidobenzoate, are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

Pesticide in Agriculture

Methyl benzoate, a related compound, has been shown to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests . It has several important modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .

Mechanism of Action

While specific information on the mechanism of action of Methyl 3-(acetylamino)benzoate is not available, similar compounds such as immunomodulatory imide drugs adjust immune responses . Ester compounds can react with Grignard reagents to produce complex organic compounds .

Safety and Hazards

Methyl benzoate is classified as a combustible liquid and is harmful if swallowed . It can cause irritation upon contact with the skin, eyes, or respiratory system .

properties

IUPAC Name

methyl 3-acetamidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)11-9-5-3-4-8(6-9)10(13)14-2/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBOHBXLLAKPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343785
Record name Methyl 3-(acetylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52189-36-3
Record name Methyl 3-(acetylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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